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Compound of Interest

Compound Name:
2-Bromobenzo[d]thiazole-6-

carbonitrile

Cat. No.: B1293148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-
Bromobenzo[d]thiazole-6-carbonitrile, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document details the spectroscopic data, experimental

protocols, and potential biological pathways associated with this class of molecules.

Spectroscopic Data Analysis
The structural framework of 2-Bromobenzo[d]thiazole-6-carbonitrile was determined through

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

The empirical formula of the compound is C₈H₃BrN₂S.

NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: NMR Spectroscopic Data for 2-Bromobenzo[d]thiazole-6-carbonitrile
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¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)

Chemical Shift (δ) ppm Integration

8.15 1H

8.08 1H

7.76 1H

Source: MDPI, 2017[1]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The

spectrum of 2-Bromobenzo[d]thiazole-6-carbonitrile shows a characteristic strong

absorption band for the nitrile group (C≡N).

Table 2: Key IR Absorption Bands

Frequency (cm⁻¹) Functional Group Assignment

2231 C≡N (Nitrile) stretch

1581, 1467 C=C and C=N aromatic ring stretches

Source: MDPI, 2017[1]

High-Resolution Mass Spectrometry (HRMS)
HRMS provides the accurate mass of the molecule, which confirms its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

Ionization Mode Calculated Mass [M]⁺ Found Mass [M]⁺

EI⁺ 238.9279 (for C₈H₃⁷⁹BrN₂S) 238.9283

Source: MDPI, 2017[1]
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Experimental Protocols
This section details the methodologies for the synthesis and characterization of 2-
Bromobenzo[d]thiazole-6-carbonitrile.

Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile
A common synthetic route to benzothiazole derivatives involves the reaction of a substituted

aniline with a thiocyanate salt in the presence of a halogen. While the specific, detailed protocol

for the title compound is not readily available in the public domain, a general and

representative procedure for a similar transformation is outlined below.

General Procedure for the Synthesis of Substituted 2-Aminobenzothiazoles:

A solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate

(4 equivalents) is prepared in glacial acetic acid.

The mixture is stirred at room temperature for a designated period.

The reaction is then cooled, and a solution of bromine (2 equivalents) in glacial acetic acid is

added dropwise.

The reaction is allowed to proceed at room temperature, often overnight.

Work-up typically involves neutralization with a base, followed by filtration or extraction to

isolate the crude product.

Purification is achieved through recrystallization or column chromatography.

Further modifications, such as the introduction of the nitrile group at the 2-position, can be

achieved through subsequent synthetic steps, for instance, via a Sandmeyer reaction on a 2-

amino precursor.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is

dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm

NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz for protons and 75 MHz for carbon-13.

Data Acquisition: Standard pulse sequences are used for obtaining one-dimensional spectra.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of

CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: The IR spectrum is typically recorded using the Attenuated Total

Reflectance (ATR) technique, where a small amount of the solid sample is placed directly on

the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the

sample with dry potassium bromide and pressing the mixture into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400

cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced

into the mass spectrometer.

Instrumentation: An Electron Ionization (EI) source coupled with a high-resolution mass

analyzer (e.g., a time-of-flight or magnetic sector analyzer) is used.

Data Acquisition: The instrument is calibrated using a known standard to ensure high mass

accuracy. The exact mass of the molecular ion is measured.

Logical Workflow and Potential Signaling Pathway
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow employed in the structure elucidation of 2-
Bromobenzo[d]thiazole-6-carbonitrile.
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Caption: Experimental workflow for the synthesis and structure elucidation of 2-
Bromobenzo[d]thiazole-6-carbonitrile.

Potential Biological Signaling Pathway
Benzothiazole derivatives have been investigated for their potential as anticancer agents.

Some studies have suggested that certain benzothiazole compounds can exert their effects by

inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2]
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[3] The STAT3 pathway is a critical regulator of cell growth, proliferation, and survival, and its

aberrant activation is implicated in various cancers. While the specific activity of 2-
Bromobenzo[d]thiazole-6-carbonitrile on this pathway has not been explicitly reported, it

represents a plausible mechanism of action for this class of compounds.

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and

the potential point of inhibition by a benzothiazole derivative.
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Caption: Potential inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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